2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and an anilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonyl chloride to introduce the nitro group. This is followed by the reaction with aniline to form the corresponding sulfonamide. The final step involves the acylation of the sulfonamide with N-benzyl-N-methylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methyl-4-nitroaniline: Similar structure but lacks the sulfonyl group.
Benzenesulfonamide derivatives: Share the sulfonyl group but differ in other functional groups.
N-benzyl-N-methylacetamide: Similar acetamide backbone but lacks the nitro and sulfonyl groups.
Uniqueness
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-23(16-18-8-4-2-5-9-18)22(26)17-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIZRBRNVBIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.